乙基(4-(2-(烯丙基氨基)-2-氧代乙基)噻唑-2-基)甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

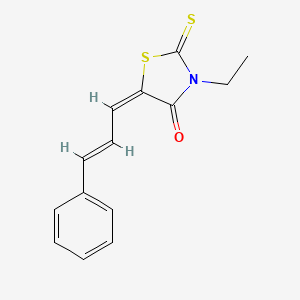

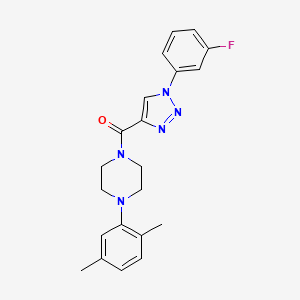

Ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound that belongs to the class of molecules known as thiazol-2-ylcarbamates . Thiazol-2-ylcarbamates are a type of carbamate derivatives that contain a thiazole ring, which is a bicyclic ring system with electron-rich sulfur and nitrogen atoms . These compounds have been synthesized and evaluated for various pharmacological activities, such as anticonvulsant , antimicrobial , and antitumor activities .

Synthesis Analysis

The synthesis of thiazol-2-ylcarbamates involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of substituted benzo[d]thiazol-2-ylcarbamates were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The structures of the synthesized compounds were confirmed based on their physical and spectral data .Molecular Structure Analysis

The molecular structure of thiazol-2-ylcarbamates, such as ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate, can be confirmed by their physicochemical properties and spectroanalytical data . For instance, the solid-state spectra of these compounds reveal characteristic aromatic stretch and N–H stretch .Chemical Reactions Analysis

Thiazol-2-ylcarbamates undergo various chemical reactions during their synthesis . For instance, the intermediate compounds obtained from the coupling of 2-amino benzothiazoles with N-phenyl anthranilic acid were treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis

Thiazol-2-ylcarbamates, including ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate, are high melting solids . These compounds are found to be soluble in DMSO .科学研究应用

化学转化与合成源自乙基(4-(2-(烯丙基氨基)-2-氧代乙基)噻唑-2-基)氨基甲酸酯的乙基4-[1-(二甲氨基)-3-乙氧基-3-氧代丙-1-烯-2-基]-2-[(二甲氨基)亚甲基氨基]噻唑-5-羧酸酯,用于生产5-芳基取代的2-氨基噻唑并[5,4-c]吡啶-7-羧酸酯和5-N-氨基取代的噻唑并[5,4-c]吡啶-7-羧酸酯。这些转化对于开发具有在药物化学中潜在应用的新型化合物具有重要意义 (Albreht et al., 2009).

新型化合物的合成使用与2-氨基-5-芳氧基亚甲基-1,3,4-噻二唑和氯代氨基甲酸乙酯的反应合成乙基N-(5-芳氧基亚甲基-1,3,4-噻二唑-2-基)氨基甲酸酯。这种在液-液相转移催化下的合成表明其在创建具有潜在药理学重要性的新型氨基甲酸酯衍生物中的用途 (Chai Lan-qin & Wang Xi-cun, 2004).

电化学和电致变色特性在有机电子学领域,乙基(4-(2-(烯丙基氨基)-2-氧代乙基)噻唑-2-基)氨基甲酸酯的衍生物,如乙基4-(3,6-二(噻吩-2-基)-9H-咔唑-9-基)-苯甲酸酯,表现出良好的电化学活性。这些衍生物在开发具有特定光学和电子特性的材料中显示出潜力,可用于智能窗口和显示技术等应用中 (Bin Hu et al., 2013).

微生物学评估在微生物学研究中,由相关氨基甲酸酯合成的化合物,如4-(5-(甲硫基)-1,3,4-噻二唑-2-基氨基)-2-氧代-2H-色烯-3-甲醛,表现出中等的抗菌活性。此类研究对于发现新的抗菌剂至关重要 (S. Govori, Sabrie Spahiu, & Arben Haziri, 2014).

抗癌剂合成乙基2-((9H-嘌呤-6-基硫代)碳硫代氧基)乙基1, 3-二氧代异吲哚啉-2基氨基二硫代甲酸酯和2-氧代-2(噻唑-2-基氨基)乙基1, 3二氧代异吲哚啉-2-基氨基二硫代甲酸酯由6-巯基嘌呤或2-氨基噻唑与N-氨基邻苯二甲酰亚胺在二硫代氨基甲酸酯间隔基的帮助下共轭合成。这些合成的化合物具有作为抗癌剂的潜力 (Shams A. Nadhum & M. H. Mohammed, 2020).

未来方向

Given the significant activity of thiazol-2-ylcarbamates in various models, these compounds hold promise for the development as potential therapeutic agents after further optimization . Future research could focus on exploring their potential in other therapeutic areas, improving their pharmacological profile, and minimizing any potential side effects.

属性

IUPAC Name |

ethyl N-[4-[2-oxo-2-(prop-2-enylamino)ethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S/c1-3-5-12-9(15)6-8-7-18-10(13-8)14-11(16)17-4-2/h3,7H,1,4-6H2,2H3,(H,12,15)(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFGUSNSWLZZRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=CS1)CC(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-({(E)-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]methylidene}amino)benzenecarboxylate](/img/structure/B2847781.png)

![2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(furan-2-ylmethyl)butanamide](/img/structure/B2847784.png)

![(E)-N'-[6-(4-bromophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2847786.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2847787.png)

![4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide](/img/structure/B2847791.png)

![2-[4-[3-Fluoro-4-[4-(1-hydroxypropan-2-yloxy)phenyl]phenyl]phenoxy]propan-1-ol](/img/structure/B2847792.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)propanamide](/img/structure/B2847798.png)